N-(9-methyl-9H-carbazol-3-yl)acetamide

Description

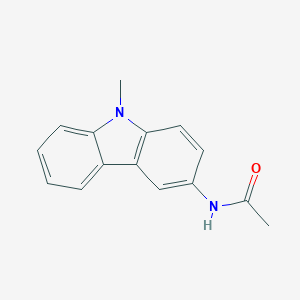

N-(9-Methyl-9H-carbazol-3-yl)acetamide is a carbazole-based acetamide derivative characterized by a methyl group substituted at the 9-position of the carbazole core and an acetamide moiety at the 3-position. The methyl substituent at the 9-position likely enhances lipophilicity and metabolic stability compared to unsubstituted carbazoles. However, direct experimental data on this compound’s synthesis, crystallography, or bioactivity are absent in the provided evidence. The following sections compare its structural and functional attributes with closely related analogues.

Properties

IUPAC Name |

N-(9-methylcarbazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-10(18)16-11-7-8-15-13(9-11)12-5-3-4-6-14(12)17(15)2/h3-9H,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZGMUXYAUCPBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9-methyl-9H-carbazol-3-yl)acetamide typically involves the acylation of 9-methyl-9H-carbazole with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(9-methyl-9H-carbazol-3-yl)acetamide can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced products.

Substitution: It can participate in substitution reactions, where functional groups on the carbazole ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Various substituted carbazole derivatives.

Scientific Research Applications

N-(9-methyl-9H-carbazol-3-yl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(9-methyl-9H-carbazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Carbazole Core

N-(9-Ethyl-9H-carbazol-3-yl)acetamide Derivatives

- Structure: Ethyl group at the 9-position instead of methyl, with additional substituents (e.g., thienopyrimidinone in and ).

- For example, N-(9-Ethyl-9H-carbazol-3-yl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide () incorporates a sulfur-linked heterocycle, which may enhance intermolecular interactions in biological targets .

Halogenated Derivatives

Methoxy-Substituted Analogues

- Example : 2-(3-Methoxy-9H-carbazol-9-yl)-N-phenyl acetamide ().

- Impact : Methoxy groups improve solubility via polarity and hydrogen-bonding capacity. These derivatives demonstrated antibacterial and antifungal activities, suggesting that electron-donating groups at the 3-position enhance bioactivity .

Crystallographic Data

Data Tables

Table 1: Substituent Effects on Physicochemical Properties

| Compound Name | Substituent (Position) | Molecular Weight (g/mol) | LogP* | Key Functional Groups |

|---|---|---|---|---|

| N-(9-Methyl-9H-carbazol-3-yl)acetamide | Methyl (9) | ~264.3 | ~3.1 | Acetamide, Carbazole |

| N-(9-Ethyl-9H-carbazol-3-yl)acetamide | Ethyl (9) | ~278.3 | ~3.5 | Acetamide, Thienopyrimidinone |

| 2-(3-Methoxy-9H-carbazol-9-yl)-N-phenyl... | Methoxy (3), Phenyl | ~372.4 | ~2.8 | Methoxy, Phenylacetamide |

*Predicted using fragment-based methods.

Biological Activity

N-(9-methyl-9H-carbazol-3-yl)acetamide, also referred to as 2-(9-methyl-9H-carbazol-3-yl)acetamide, is an organic compound that has garnered attention for its diverse biological activities and applications in electronic materials. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a carbazole moiety linked to an acetamide group. The carbazole structure is characterized by a fused ring system comprising two benzene rings and a pyrrole ring, which contributes to its unique electronic properties and potential biological activities.

Table 1: Structural Features of Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Methyl group on carbazole | Potential for electronic applications |

| N-(9-ethyl-9H-carbazol-3-yl)acetamide | Ethyl group instead of methyl | Different steric effects may influence reactivity |

| N-(9-methyl-9H-carbazol-3-yl)methylamine | Methylamine group | Potentially different biological activity due to amine functionality |

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial properties. Research on carbazole derivatives has shown that they can modulate glucose metabolism and inhibit specific enzymatic processes, which could enhance their effectiveness against various pathogens. For instance, derivatives of carbazole have demonstrated significant antibacterial and antifungal activity against strains like Candida albicans and Escherichia coli .

The primary biological mechanism associated with this compound appears to be its role in resistive switching within polymer matrices. This compound facilitates resistive switching by altering the electron transport pathways when subjected to an applied voltage, leading to bistable conductivity states. The switching mechanism operates effectively within a voltage range of 2 to 4.5 volts .

Case Studies and Research Findings

- Antimicrobial Activity Evaluation :

-

Electronic Applications :

- Research highlighted the compound's application in electronic materials, particularly in memory devices. The resistive switching mechanism facilitated by this compound has been shown to maintain device stability over extended periods (greater than seconds under static voltage conditions), which is crucial for practical applications in electronics .

- Pharmacological Insights :

Q & A

Q. What are the common synthetic routes for preparing N-(9-methyl-9H-carbazol-3-yl)acetamide and its analogues?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or reductive amination. A validated approach involves reacting a carbazole derivative (e.g., 3-methoxy-9H-carbazole) with acetyl chloride in the presence of triethylamine and methylene dichloride (MDC) under reflux. For example, describes a multi-step synthesis of analogous carbazole acetamides using substituted aromatic amines. Reductive amination with sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane is another robust method, yielding high-purity products after column chromatography (Hexane/EtOAc 1:1) .

Key Reaction Conditions Table:

| Step | Reagents/Conditions | Yield | Purification | Reference |

|---|---|---|---|---|

| Acetylation | Acetyl chloride, triethylamine, MDC, reflux | ~75% | Column chromatography (Hexane/EtOAc) | |

| Reductive amination | STAB, 1,2-dichloroethane, RT, 12h | ~79% | Crystallization (MeOH/H₂O) |

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Essential techniques include:

- NMR Spectroscopy : Confirm regiochemistry and substituent orientation (e.g., methoxy or methyl groups on the carbazole core) .

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve molecular geometry and hydrogen-bonding patterns. Refinement programs like SHELXL () are used to model disorders and validate bond lengths/angles .

- HPLC-MS : Assess purity and detect byproducts.

For SCXRD, data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. ORTEP-3 () generates publication-quality thermal ellipsoid diagrams .

Q. How are impurities removed during the synthesis of carbazole-based acetamides?

Methodological Answer: Purification typically involves:

- Column Chromatography : Use gradient elution (e.g., Hexane to EtOAc) to separate unreacted amines or acetylated byproducts .

- Recrystallization : Optimize solvent polarity (e.g., MeOH/H₂O mixtures) to isolate high-purity crystals .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar impurities.

Advanced Research Questions

Q. How can structural data contradictions (e.g., bond-length discrepancies) be resolved during crystallographic refinement?

Methodological Answer: Discrepancies arise from disorders, twinning, or poor data resolution. Advanced SHELXL features ( ) address these:

- Restraints : Apply DFIX or SADI commands to constrain bond lengths/angles based on prior carbazole structures .

- Twin Refinement : Use TWIN and BASF commands for twinned crystals.

- Hydrogen Bonding Analysis : Validate intermolecular interactions (e.g., N–H⋯O) using PLATON or Mercury .

Example Workflow:

Index twin domains (CELL_NOW).

Refine with TWIN matrix in SHELXL.

Validate using R-factor convergence (<5% difference between twin components) .

Q. What strategies optimize the bioactivity of carbazole acetamides through structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Variation : Replace the N-phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects ().

- Pharmacophore Hybridization : Fuse carbazole with triazole or fluorene moieties () to enhance π-π stacking or hydrogen-bonding capacity.

- In Silico Screening : Dock analogs into target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities.

Q. How are crystallographic disorders in carbazole derivatives managed during refinement?

Methodological Answer: Disorders in methyl or aryl groups require:

Q. What in vitro assays evaluate the mechanistic toxicity of this compound?

Methodological Answer:

- Ames Test : Assess mutagenicity via Salmonella strains TA98/TA100 .

- MTT Assay : Measure cytotoxicity in HepG2 cells (IC₅₀ values).

- Comet Assay : Detect DNA damage in human lymphocytes.

- Metabolic Stability : Use liver microsomes to predict hepatic clearance .

Q. How does polymorphism affect the physicochemical properties of carbazole acetamides?

Methodological Answer: Polymorphs arise from packing variations (). Characterize using:

- DSC : Identify melting point differences (ΔH fusion).

- PXRD : Compare Bragg peak positions.

- Solubility Studies : Measure equilibrium solubility in biorelevant media (FaSSIF/FeSSIF).

Example Polymorph Data:

| Form | Melting Point (°C) | Solubility (mg/mL) | Reference |

|---|---|---|---|

| α | 198 | 0.12 | |

| β | 185 | 0.34 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.